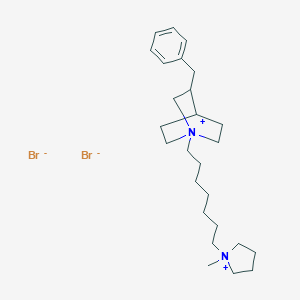
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is a chemical compound that belongs to the class of quinuclidine derivatives. It is a synthetic compound with the molecular formula C29H44Br2N2 and a molecular weight of 584.5 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.
Biochemische Und Physiologische Effekte
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. These effects are thought to be mediated by the compound's ability to inhibit acetylcholinesterase and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is its potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to investigate its potential as a treatment for pain and inflammation. Furthermore, the toxicity of this compound needs to be further investigated to ensure its safety for clinical use.
Synthesemethoden
The synthesis of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves the reaction of quinuclidine with benzyl bromide and 7-bromoheptan-1-amine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
19748-68-6 |
|---|---|
Produktname |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
Molekularformel |
C26H44Br2N2 |
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
3-benzyl-1-[7-(1-methylpyrrolidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H44N2.2BrH/c1-27(17-10-11-18-27)16-8-3-2-4-9-19-28-20-14-25(15-21-28)26(23-28)22-24-12-6-5-7-13-24;;/h5-7,12-13,25-26H,2-4,8-11,14-23H2,1H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JOBVHUJJKFSOGS-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Kanonische SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Synonyme |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



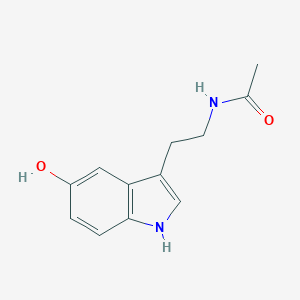
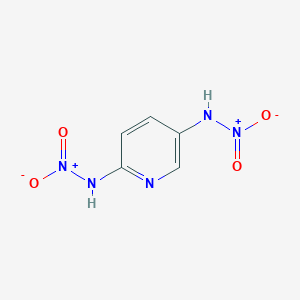
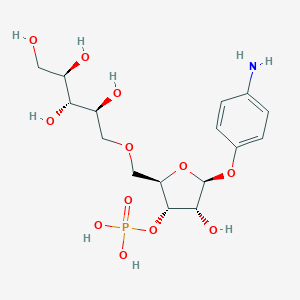
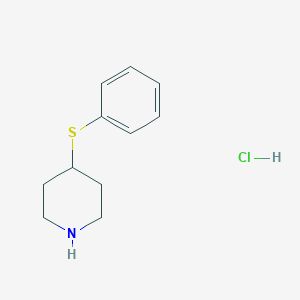
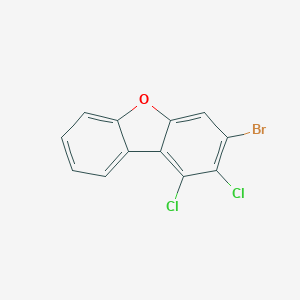
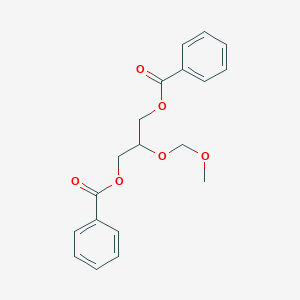
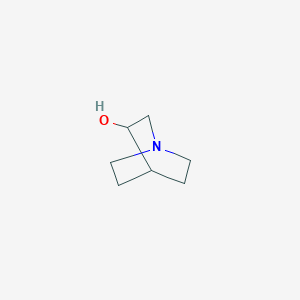
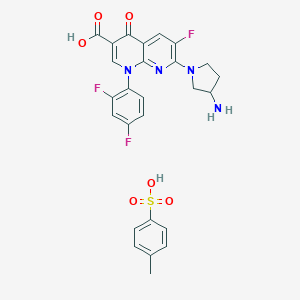
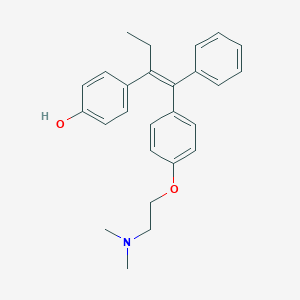
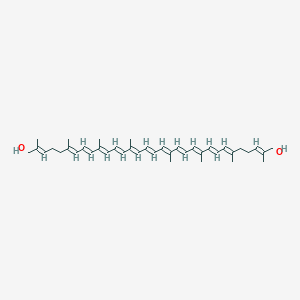
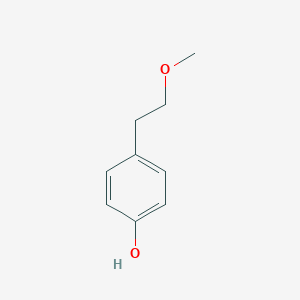
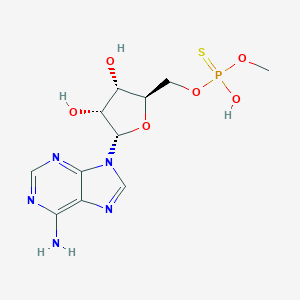
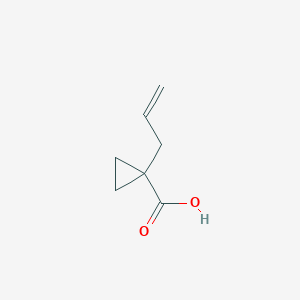
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)